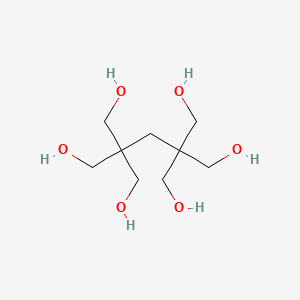
2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol is an organic compound with the molecular formula C9H20O6. It is a polyol, specifically a tetrol, meaning it has four hydroxyl (–OH) groups. This compound is a white solid and is used as a building block in various chemical syntheses and industrial applications .
Métodos De Preparación
2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol can be synthesized through a base-catalyzed multiple-addition reaction. The process involves the reaction of acetaldehyde with three equivalents of formaldehyde to form an intermediate compound, which then undergoes a Cannizzaro reaction with a fourth equivalent of formaldehyde to yield the final product along with formate ion . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polyfunctionalized compounds, including polymers and resins.
Biology: The compound is utilized in the preparation of biologically active molecules and as a stabilizer in various biochemical assays.
Medicine: It serves as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is employed in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol involves its ability to form multiple hydrogen bonds due to the presence of four hydroxyl groups. These hydrogen bonds can interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways and processes. The specific molecular targets and pathways depend on the context of its application, such as in pharmaceuticals or industrial processes .
Comparación Con Compuestos Similares
2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol can be compared with other similar polyols, such as:
Pentaerythritol: Another tetrol with the formula C(CH2OH)4, used in the production of explosives, plastics, and paints.
Neopentyl glycol: A diol with the formula C5H12O2, used in the production of polyesters and plasticizers.
Trimethylolethane: A triol with the formula C6H14O3, used in the production of alkyd resins and coatings.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct reactivity and properties compared to other polyols .
Propiedades
Número CAS |
151898-57-6 |
|---|---|
Fórmula molecular |
C9H20O6 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
2,2,4,4-tetrakis(hydroxymethyl)pentane-1,5-diol |
InChI |
InChI=1S/C9H20O6/c10-2-8(3-11,4-12)1-9(5-13,6-14)7-15/h10-15H,1-7H2 |
Clave InChI |
UZQLWFGBWZLPQL-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)(CO)CO)C(CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15163477.png)

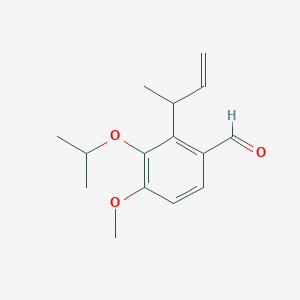
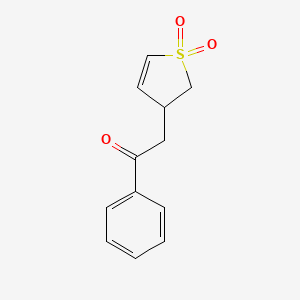

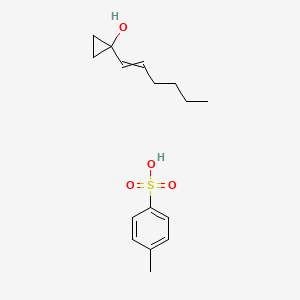
![1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one](/img/structure/B15163523.png)
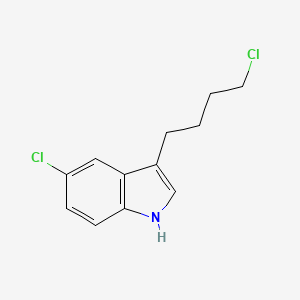
phenylsilane](/img/structure/B15163526.png)
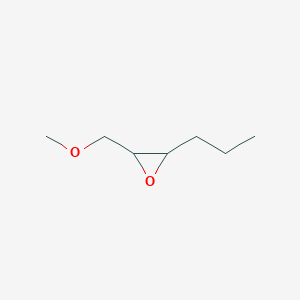
![2-[1-(Benzenesulfonyl)cyclohex-2-en-1-yl]ethan-1-ol](/img/structure/B15163533.png)
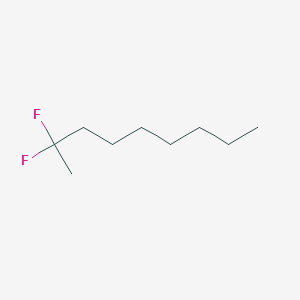
![5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester](/img/structure/B15163545.png)
